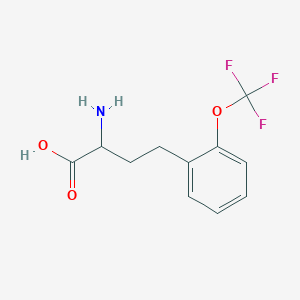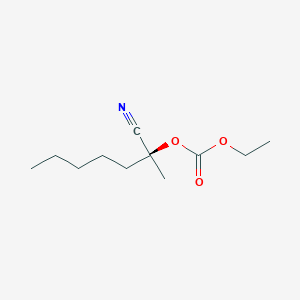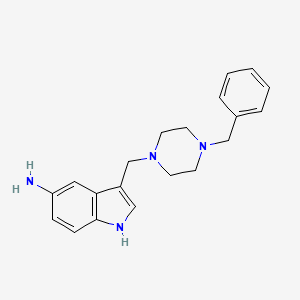![molecular formula C27H32N2O B14174918 N-Cyclohexyl-2-methyl-N-{[1-(2-methylbenzyl)-1H-pyrrol-2-yl]methyl}benzamide CAS No. 853376-05-3](/img/structure/B14174918.png)
N-Cyclohexyl-2-methyl-N-{[1-(2-methylbenzyl)-1H-pyrrol-2-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anserine, mononitrate is a compound that combines anserine, a naturally occurring dipeptide, with a nitrate group. Anserine is a histidine-containing dipeptide found in the skeletal muscle and brain of mammals and birds. It is known for its antioxidant and anti-inflammatory properties. The addition of a nitrate group enhances its stability and bioavailability, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anserine, mononitrate typically involves the nitration of anserine. This can be achieved through the reaction of anserine with nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the compound.
Industrial Production Methods
Industrial production of anserine, mononitrate involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial production of this compound.
化学反応の分析
Types of Reactions
Anserine, mononitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrate group can be reduced to form amines.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Nitro derivatives of anserine.
Reduction: Amines and other reduced forms of anserine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Anserine, mononitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a model compound for studying nitration processes.
Biology: Studied for its antioxidant and anti-inflammatory properties, as well as its role in cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and neurodegenerative disorders.
Industry: Used in the development of dietary supplements and functional foods due to its health benefits.
作用機序
The mechanism of action of anserine, mononitrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Anserine scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes and cytokines.
Cardiovascular Benefits: The nitrate group is converted to nitric oxide, which has vasodilatory effects and improves blood flow.
Neuroprotective Effects: Anserine protects neurons from oxidative damage and supports cognitive function.
類似化合物との比較
Anserine, mononitrate can be compared with other similar compounds such as:
Carnosine: Another histidine-containing dipeptide with antioxidant properties. Anserine is more stable and resistant to degradation.
Taurine: An amino acid with antioxidant and anti-inflammatory effects. Anserine has additional benefits due to the presence of the nitrate group.
Creatine: Known for its role in energy metabolism. Anserine provides additional neuroprotective and cardiovascular benefits.
特性
CAS番号 |
853376-05-3 |
|---|---|
分子式 |
C27H32N2O |
分子量 |
400.6 g/mol |
IUPAC名 |
N-cyclohexyl-2-methyl-N-[[1-[(2-methylphenyl)methyl]pyrrol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C27H32N2O/c1-21-11-6-8-13-23(21)19-28-18-10-16-25(28)20-29(24-14-4-3-5-15-24)27(30)26-17-9-7-12-22(26)2/h6-13,16-18,24H,3-5,14-15,19-20H2,1-2H3 |
InChIキー |
DRUUFNDOEWTTDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN2C=CC=C2CN(C3CCCCC3)C(=O)C4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14174836.png)

![Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-](/img/structure/B14174845.png)



![4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide](/img/structure/B14174872.png)
![N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14174880.png)
![3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14174883.png)


![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)


